molecular formula C20H21FN2O2 B11014617 1-(4-fluorobenzoyl)-N-(4-methylphenyl)piperidine-3-carboxamide

1-(4-fluorobenzoyl)-N-(4-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11014617
M. Wt: 340.4 g/mol
InChI Key: NVWYWUSINDFOFU-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorobenzoyl group, a methylphenyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of N-(4-methylphenyl)piperidine-3-carboxamide: This intermediate can be synthesized by reacting 4-methylphenylamine with piperidine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final coupling reaction: The final step involves the reaction of 4-fluorobenzoyl chloride with N-(4-methylphenyl)piperidine-3-carboxamide in the presence of a base such as triethylamine to yield 1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzoyl and piperidinecarboxamide moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-(4-fluorobenzoyl)-N-(4-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H21FN2O2/c1-14-4-10-18(11-5-14)22-19(24)16-3-2-12-23(13-16)20(25)15-6-8-17(21)9-7-15/h4-11,16H,2-3,12-13H2,1H3,(H,22,24)

InChI Key

NVWYWUSINDFOFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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